3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Description
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 3-position with a 3,4-dichlorophenyl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and lipophilicity from the dichlorophenyl substituent.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHOKINXHFZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688022 | |
| Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-31-6 | |
| Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid have been extensively studied, revealing its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS). For instance, it has shown an IC50 value as low as 0.17 µg/mL against MCF-7 cells, suggesting potent anticancer properties .
- Receptor Modulation : It has been investigated for its ability to interact with nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .
- Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antibacterial and anti-inflammatory activities, making it a candidate for further development in treating infections and inflammatory diseases .
Cytotoxicity Studies
A significant study assessed the cytotoxic effects of various pyridine derivatives, including this compound. The findings highlighted:
| Compound | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) AGS | IC50 (µg/mL) HEK293 |
|---|---|---|---|
| This compound | 0.17 | 4.90 | >200 |
| Compound 4j | 510 | 4.90 | >200 |
| Compound 4r | 0.17 | 4.97 | >200 |
These results illustrate the compound's selective toxicity towards cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The presence of the dichlorophenyl group enhances hydrophobic interactions with key amino acids in target proteins, potentially improving binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Carboxylic Acids
3-(4-Methylphenyl)-4-pyridinecarboxylic Acid ()
- Structure : Differs by replacing the 3,4-dichlorophenyl group with a 4-methylphenyl substituent.
- Physicochemical Properties: Molecular formula: C₁₃H₁₁NO₂ (vs. C₁₂H₇Cl₂NO₂ for the target compound). Molar mass: 213.23 g/mol (vs. ~260 g/mol for the dichlorophenyl analog).
3,6-Dichloropyridine-2-carboxylic Acid ()
Pyrrolidine/Pyrrolidinecarboxylic Acid Derivatives
(±)-(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride ()
- Structure : Pyrrolidine ring replaces pyridine; 2,5-dichlorophenyl substituent vs. 3,4-dichlorophenyl.
- Physicochemical Data :
Ureido-Substituted Pyrrolidinecarboxylic Acids ()
Pyrazolo-Pyridinecarboxylic Acids ()
- Example : 1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
- Structural Features : A pyrazolo-pyridine fused ring system with a 4-chlorobenzyl group.
Table 1: Key Properties of Selected Analogs
Biological Activity
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been evaluated against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Inhibitory Potency : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its effectiveness in inhibiting prostaglandin production. For instance, derivatives of this compound were reported to have IC50 values of 19.45 μM for COX-1 and 42.1 μM for COX-2 .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Case Study: In Vivo Analysis
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound exhibited anti-inflammatory activity comparable to that of established drugs like celecoxib . The results indicated a reduction in edema size, supporting its potential as an anti-inflammatory agent.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that this compound can inhibit various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | Not specified |
| K. pneumoniae | Not specified |
The compound's effectiveness was assessed through zone of inhibition tests against these pathogens, showing promising results compared to standard antibiotics .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit cancer cell proliferation.
- Cell Line Studies : The compound was tested on MCF-7 breast cancer cell lines, where it demonstrated significant antiproliferative activity with an IC50 value indicating effective growth inhibition .
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in inflammation and cell proliferation pathways. Docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant targets .
Q & A
Q. What in vitro models are appropriate for preliminary toxicology profiling?
- Methodological Answer :
- HepG2 cells for hepatotoxicity screening (measure ALT/AST release).
- hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk.
- Ames test for mutagenicity.
Reference safety data in and for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
